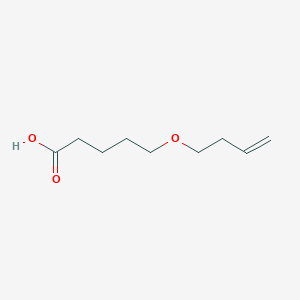

5-(But-3-en-1-yloxy)pentanoic acid

Description

Overview of the Structural Class and its Significance in Organic Chemistry

Alkenyl ether carboxylic acids are a subclass of organic compounds that combine the reactivity of a carboxylic acid with the unique properties of an alkenyl ether. The carboxylic acid group, one of the most important functional groups in organic chemistry, provides a site for a wide range of transformations, including esterification, amidation, and reduction. khanacademy.orgmdpi.com The alkenyl ether moiety, with its carbon-carbon double bond and ether linkage, offers additional reaction pathways, such as addition reactions, polymerization, and intramolecular cyclizations. libretexts.orgnih.gov

The significance of this structural class lies in its bifunctionality, which allows for the construction of complex molecules and polymers. mdpi.com The spatial separation and electronic interplay between the functional groups can be tailored to achieve specific chemical outcomes. For instance, the terminal alkene can participate in polymerization reactions, while the carboxylic acid can be used to append the molecule to other substrates or to introduce hydrophilicity.

Contextualization of 5-(But-3-en-1-yloxy)pentanoic acid within Ether and Carboxylic Acid Chemistry

This compound, with the chemical formula C9H16O3, embodies the characteristic features of both an ether and a carboxylic acid. bldpharm.com Its structure consists of a pentanoic acid backbone linked via an ether oxygen to a but-3-en-1-yl group.

Ether Functionality: The ether group (C-O-C) is generally considered to be relatively stable and unreactive. However, in the context of this molecule, its proximity to the terminal alkene and its role as a flexible linker are of key importance. The synthesis of such ether linkages is commonly achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. organic-chemistry.org

Carboxylic Acid Functionality: The carboxylic acid group (-COOH) is a highly versatile functional group. It is acidic and can be readily converted into a variety of derivatives, including esters, amides, and acid chlorides. khanacademy.org The reactivity of carboxylic acid derivatives generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. libretexts.org

Alkenyl Functionality: The terminal alkene (C=C) is a site of high electron density, making it susceptible to electrophilic addition reactions. It can also participate in radical reactions and transition-metal-catalyzed cross-coupling reactions. Furthermore, the terminal position of the double bond in the butenyl group is significant for potential polymerization and cyclization reactions. nih.gov

Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H16O3 | bldpharm.com |

| Molecular Weight | 172.22 g/mol | bldpharm.com |

Current Research Landscape and Knowledge Gaps concerning Related Compounds

While specific research on this compound is limited in publicly available literature, the broader field of alkenyl ether carboxylic acids and related bifunctional molecules is an active area of investigation. Research often focuses on the synthesis of these molecules and their application in various fields.

A significant area of research is the intramolecular cyclization of unsaturated ethers and carboxylic acids. For example, the intramolecular hydroalkoxylation of ω-alkenyl carboxylic acids can lead to the formation of lactones, which are valuable structural motifs in natural products and pharmaceuticals. msu.edu These reactions can be catalyzed by various transition metals, such as gold or palladium. The regioselectivity of the cyclization (i.e., the size of the ring formed) is a key aspect of these studies.

Another area of interest is the use of bifunctional molecules containing ether and carboxylic acid groups in materials science . These compounds can be used as monomers for the synthesis of functional polymers. For example, the carboxylic acid group can be used to create polyesters or polyamides, while the alkenyl group can be used for cross-linking or post-polymerization modification.

A notable knowledge gap exists in the detailed characterization and specific applications of many individual compounds within this class, including this compound. While the general reactivity of the functional groups is well-understood, the interplay between them in this specific arrangement has not been extensively studied. There is a lack of published experimental data, such as NMR and IR spectra, for this particular molecule, which hinders a deeper understanding of its properties and potential.

Hypotheses and Research Objectives for this compound Studies

Based on the known chemistry of related compounds, several hypotheses and research objectives can be formulated for the study of this compound.

Hypothesis 1: Synthesis and Characterization It is hypothesized that this compound can be synthesized via a Williamson ether synthesis reaction between a salt of 5-hydroxypentanoic acid and 4-bromo-1-butene. Subsequent detailed characterization using techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy would confirm its structure and provide valuable data that is currently lacking.

Research Objective 1: To develop an efficient and scalable synthesis of this compound and to fully characterize its spectroscopic and physicochemical properties.

Hypothesis 2: Intramolecular Cyclization Reactions Given the presence of both an alkene and a carboxylic acid, it is hypothesized that this compound can undergo intramolecular cyclization under appropriate conditions (e.g., acid or transition metal catalysis) to form lactones. The length of the tether between the functional groups suggests the potential for the formation of medium to large-sized rings.

Research Objective 2: To investigate the intramolecular cyclization reactions of this compound, exploring different catalytic systems to control the regioselectivity and yield of the resulting lactones.

Hypothesis 3: Polymer Synthesis and Material Applications The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of novel polymers. It is hypothesized that the carboxylic acid can be polymerized to form a polyester (B1180765) backbone, while the terminal alkene can be used for subsequent cross-linking or functionalization.

Research Objective 3: To explore the polymerization of this compound and to characterize the resulting polymers in terms of their thermal and mechanical properties, with a view to potential applications in areas such as biodegradable plastics or functional coatings.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-hydroxypentanoic acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-but-3-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-3-7-12-8-5-4-6-9(10)11/h2H,1,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCMUZIHJCWEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 but 3 En 1 Yloxy Pentanoic Acid and Analogues

Review of Established Synthetic Pathways

Traditional methods for synthesizing ether-acid compounds like 5-(but-3-en-1-yloxy)pentanoic acid often involve multi-step sequences that rely on well-understood, fundamental organic reactions. These pathways typically focus on the sequential construction of the ether and carboxylic acid functionalities.

Esterification and Subsequent Hydrolysis Strategies

A common and reliable strategy for obtaining carboxylic acids involves the hydrolysis of a corresponding ester. This indirect route is often preferred because esters can be more readily purified than carboxylic acids and can serve as protecting groups for the acid functionality during other synthetic steps.

The general approach involves synthesizing an ester derivative, such as ethyl 5-(but-3-en-1-yloxy)pentanoate, which is then converted to the target carboxylic acid in a final hydrolysis step. The hydrolysis can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is the reverse of a Fischer esterification. libretexts.org The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). libretexts.org The reaction is an equilibrium process, and using a large volume of water helps to drive it towards the products: the carboxylic acid and an alcohol. libretexts.org Density Functional Theory (DFT) calculations suggest that the reaction proceeds through the protonation of the ester's alkyl-oxygen, leading to a highly reactive acylium ion intermediate. rsc.org

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method is saponification, which involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction goes to completion and produces an alcohol and the carboxylate salt of the acid. libretexts.org A subsequent acidification step with a strong mineral acid is required to protonate the carboxylate salt and yield the final carboxylic acid.

| Hydrolysis Method | Catalyst/Reagent | Key Features | Products |

| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess water to drive to completion. libretexts.org | Carboxylic Acid + Alcohol libretexts.org |

| Basic Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Irreversible; goes to completion; requires final acidification step. libretexts.org | Carboxylate Salt + Alcohol libretexts.org |

Etherification Reactions for Incorporating the But-3-en-1-yloxy Moiety

The formation of the ether bond is a critical step in the synthesis of the target molecule. Several classical methods are available for this transformation.

Williamson Ether Synthesis : This is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. numberanalytics.comlibretexts.org The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. numberanalytics.com For the synthesis of this compound, this could involve:

Formation of the sodium but-3-en-1-oxide by reacting 3-buten-1-ol (B139374) with a strong base like sodium hydride (NaH). libretexts.org

Reaction of the resulting alkoxide with an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate). The use of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), facilitates the SN2 reaction. numberanalytics.com

Acid-Catalyzed Dehydration : Symmetrical ethers can be formed by the acid-catalyzed dehydration of primary alcohols. masterorganicchemistry.com However, this method is unsuitable for preparing unsymmetrical ethers like this compound, as it would lead to a mixture of products. libretexts.org

Alkoxymercuration-Demercuration : This method involves the Markovnikov addition of an alcohol to an alkene. libretexts.org While useful for synthesizing many ethers, it is not directly applicable for coupling two distinct fragments like 3-buten-1-ol and a pentanoic acid derivative to form the specific ether linkage required.

Strategies for Introducing the Pentanoic Acid Chain

The five-carbon acid chain can be incorporated using several starting materials. The term "pentanoic acid" indicates a five-carbon chain, including the carboxyl carbon. youtube.comyoutube.com

One common strategy involves starting with a five-carbon synthon that already contains a reactive site for etherification. A prime example is using a derivative of 5-hydroxypentanoic acid, such as γ-valerolactone. The lactone can be opened under basic conditions with the alkoxide of 3-buten-1-ol. Alternatively, a 5-halopentanoate ester, as mentioned in the Williamson ether synthesis, serves as an effective building block for introducing the complete esterified pentanoic acid chain in one step.

Another approach could involve the alkylation of a suitable precursor. For example, the but-3-en-1-yloxy group could be introduced onto a malonic ester derivative, followed by hydrolysis and decarboxylation to yield the desired acid, although this is a more complex route.

Novel and Green Chemistry Approaches to Synthesis

Reflecting the broader trends in chemical manufacturing, the development of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. garph.co.ukacs.org

Catalytic Methods in the Formation of Ether Linkages

Modern synthetic chemistry has moved beyond stoichiometric reagents towards more efficient and selective catalytic methods for forming C-O bonds.

Reductive Etherification : This method allows for the direct synthesis of unsymmetrical ethers from carbonyl compounds and alcohols. researchgate.net For instance, a process catalyzed by Ytterbium(III) triflate [Yb(OTf)₃] can couple aldehydes or ketones with alcohols in the presence of a reducing agent like triethylsilane. researchgate.netresearchgate.net This could potentially be adapted to form the target ether from 5-oxopentanoic acid and 3-buten-1-ol.

Transition-Metal Catalyzed Etherification : Various transition metals have been shown to effectively catalyze etherification reactions.

Ruthenium Catalysts : Well-defined cationic ruthenium-hydride complexes can catalyze the dehydrative etherification of two different alcohols to form unsymmetrical ethers, producing only water as a byproduct. nih.govacs.org This approach offers high atom economy.

Iron Catalysts : Simple and inexpensive iron(III) triflate has been demonstrated as an efficient catalyst for the direct and selective etherification of primary and secondary alcohols. nih.gov

Palladium and Gold Catalysts : Palladium-catalyzed hydroalkoxylation of dienes and gold-catalyzed hydroalkoxylation of allenes provide regioselective pathways to certain types of unsaturated ethers. organic-chemistry.org These methods highlight the potential for precise control over the synthesis of complex ether structures.

| Catalytic System | Reactants | Key Advantage |

| Yb(OTf)₃ / Et₃SiH | Carbonyl + Alcohol | One-pot synthesis from readily available starting materials. researchgate.netresearchgate.net |

| Cationic Ru-H Complex | Alcohol + Alcohol | High selectivity for unsymmetrical ethers; water is the only byproduct. nih.govacs.org |

| Fe(OTf)₃ | Alcohol + Alcohol | Uses a cheap, environmentally benign catalyst. nih.gov |

| Pd or Au Catalysts | Alkene/Allene + Alcohol | High regio- and stereoselectivity for specific unsaturated ethers. organic-chemistry.org |

Sustainable Reagents and Solvent Systems

A key focus of green chemistry is the replacement of hazardous reagents and volatile organic solvents (VOCs) with more sustainable alternatives. garph.co.ukalfa-chemistry.com

Green Solvents : The choice of solvent can dramatically affect the environmental impact of a synthesis. numberanalytics.com

Bio-based Solvents : Solvents derived from renewable biomass, such as limonene (B3431351) (from citrus peels), glycerol (B35011) (a byproduct of biodiesel production), and bio-alcohols, are becoming more common. numberanalytics.com They offer advantages like lower toxicity and biodegradability. numberanalytics.com

Ionic Liquids (ILs) : These salts are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. alfa-chemistry.comnumberanalytics.com They can also be recycled, minimizing waste. alfa-chemistry.com

Supercritical Fluids : Supercritical CO₂, for example, is a non-toxic, non-flammable solvent alternative that allows for easy product separation, as it returns to a gaseous state upon depressurization. researchgate.net

Sustainable Reagents :

Biocatalysts : Enzymes offer high selectivity under mild reaction conditions (temperature and pH), reducing energy consumption and the formation of unwanted byproducts. alfa-chemistry.com For instance, a lipase (B570770) could be used for the highly selective esterification or hydrolysis steps in the synthesis.

Atom-Economic Reagents : Catalytic systems, as discussed previously, are inherently greener than stoichiometric reagents because they are used in small amounts and are regenerated, leading to less waste. alfa-chemistry.com

The adoption of these green methodologies can lead to more efficient, safer, and environmentally responsible syntheses of this compound and its analogues.

Flow Chemistry and Continuous Processing Techniques

The adaptation of the synthesis of this compound to a continuous flow process involves the sequential connection of two primary reactor units. The first unit is dedicated to the Williamson ether synthesis, where the sodium salt of but-3-en-1-ol reacts with an ethyl 5-halopentanoate (e.g., ethyl 5-bromopentanoate). The second unit facilitates the saponification of the resulting ester, ethyl 5-(but-3-en-1-yloxy)pentanoate, to produce the desired carboxylic acid.

A typical flow setup would involve pumping a solution of the alkoxide of but-3-en-1-ol and a solution of ethyl 5-bromopentanoate into a T-mixer, from where the combined stream enters a heated tube or packed-bed reactor. The output from this first reactor, containing the intermediate ester, is then mixed with a stream of an aqueous base (e.g., sodium hydroxide) before entering a second reactor coil to undergo hydrolysis. The final product stream would then be directed to a continuous purification system. The use of microreactors can be particularly advantageous due to their high surface-area-to-volume ratio, which allows for excellent control over reaction conditions. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement

To maximize the yield and purity of this compound in a continuous flow system, careful optimization of various reaction parameters is essential.

Influence of Temperature, Pressure, and Stoichiometry

Temperature: In the Williamson ether synthesis step, increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as the elimination of the alkyl halide. In a continuous flow setup, the ability to precisely control the temperature of the reactor is a key advantage. For the subsequent saponification, elevated temperatures also increase the rate of hydrolysis. researchgate.net The optimal temperature for each step would need to be determined empirically to balance reaction rate with selectivity and stability of the reactants and products.

Pressure: The application of back pressure in a flow system allows for the use of solvents at temperatures above their atmospheric boiling points, which can significantly enhance reaction rates. This is particularly useful for the ether synthesis and hydrolysis steps, enabling shorter residence times.

Stoichiometry: The ratio of reactants plays a crucial role in maximizing the yield of the desired product. In the Williamson ether synthesis, using a slight excess of the alkoxide can help to drive the reaction to completion. However, a large excess should be avoided as it can complicate the purification process. In a continuous flow system, the stoichiometry can be precisely controlled by adjusting the relative flow rates of the reactant streams. The choice of solvent can also significantly impact the selectivity of the Williamson ether synthesis, with aprotic solvents like acetonitrile (B52724) often favoring O-alkylation over C-alkylation. rsc.orgrsc.org

Catalyst Screening and Performance Evaluation

For the Williamson ether synthesis, particularly when dealing with reactants that have limited mutual solubility, a phase-transfer catalyst (PTC) can be highly effective. In a continuous flow system, a packed-bed reactor containing a solid-supported PTC offers an attractive option. This setup simplifies catalyst separation from the product stream and allows for continuous operation over extended periods. The performance of different supported catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts immobilized on a solid support, would need to be evaluated based on conversion, selectivity, and catalyst stability under the chosen reaction conditions. The efficiency of different catalysts can be rapidly screened using integrated microreactor and analysis systems, such as UHPLC. nih.gov

For the hydrolysis step, the reaction is typically base-promoted rather than catalytic. However, the choice of base and its concentration are important parameters to optimize.

| Parameter | Williamson Ether Synthesis | Saponification |

| Temperature | Optimization required to balance rate and selectivity | Higher temperature increases rate |

| Pressure | Allows for superheating of solvents, increasing rate | Can maintain aqueous phase at higher temperatures |

| Stoichiometry | Slight excess of alkoxide may be beneficial | Excess base drives reaction to completion |

| Catalyst | Solid-supported PTC in a packed-bed reactor is advantageous | Base-promoted, no catalyst typically required |

Purification and Isolation Strategies for Research Purity

Achieving high purity of the final product, this compound, requires an effective purification strategy. In a continuous flow process, in-line purification techniques are highly desirable.

Following the saponification step, the product stream will contain the sodium salt of the carboxylic acid, the alcohol co-product (ethanol), and any unreacted starting materials or byproducts. A common strategy involves a continuous liquid-liquid extraction. syrris.com The product stream can be first acidified in-line to convert the carboxylate salt to the free carboxylic acid. This acidified stream is then mixed with an immiscible organic solvent. The system then flows through a membrane-based separator or a series of mixer-settlers to separate the organic phase, containing the desired product, from the aqueous phase.

Further purification could be achieved through continuous distillation to remove any volatile impurities or by passing the organic phase through a column packed with a suitable adsorbent to remove any non-volatile impurities. The final solvent can then be removed under reduced pressure to yield the purified this compound.

| Purification Step | Technique | Purpose |

| 1. Neutralization | In-line acidification | Convert carboxylate salt to the free carboxylic acid |

| 2. Extraction | Continuous liquid-liquid extraction | Separate the carboxylic acid into an organic phase |

| 3. Final Purification | Continuous distillation or column chromatography | Remove residual impurities |

| 4. Isolation | Solvent evaporation | Obtain the pure product |

Mechanistic Studies of Reactions Involving 5 but 3 En 1 Yloxy Pentanoic Acid

Exploration of the Alkenyl Moiety's Reactivity

The terminal double bond in 5-(but-3-en-1-yloxy)pentanoic acid is susceptible to a variety of addition and transformation reactions typical of alkenes.

Electrophilic Addition Reactions to the Alkene

The electron-rich double bond readily undergoes electrophilic addition. A classic example is the intramolecular iodolactonization, where an electrophile initiates cyclization. Even a weak electrophile like iodine can trigger the reaction in unsaturated acids such as this one. libretexts.org The process is initiated by the attack of the alkene on the electrophile (e.g., I₂), forming a cyclic iodonium (B1229267) ion intermediate. The proximate carboxylic acid group then acts as an internal nucleophile, attacking one of the carbons of the iodonium ion. This intramolecular attack is regioselective, typically following Markovnikov's rule, and results in the formation of a lactone, a cyclic ester. The stereochemistry of the addition is usually anti.

Another significant electrophilic addition is ozonolysis. Under oxidizing conditions, typically using ozone followed by a workup with hydrogen peroxide, the double bond is cleaved to yield a carboxylic acid. youtube.comyoutube.com This reaction would transform this compound into 4-(carboxymethoxy)butanoic acid. The mechanism involves the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent oxidative workup cleaves the ozonide to produce the corresponding carboxylic acid. organic-chemistry.org

Radical Initiated Transformations

The terminal alkene can also participate in radical reactions. For instance, in the presence of a radical initiator, it can undergo anti-Markovnikov hydrobromination with HBr. This reaction proceeds via a free radical chain mechanism, where a bromine radical adds to the terminal carbon of the alkene, forming the more stable secondary carbon radical. This radical then abstracts a hydrogen atom from HBr to yield the terminal bromide and a new bromine radical, propagating the chain.

Cross-Metathesis Reactions for Structural Elaboration

Olefin metathesis, particularly cross-metathesis, offers a powerful tool for carbon-carbon bond formation and structural diversification. Using catalysts like Grubbs' or Schrock's catalysts, the butenyl group can be coupled with other olefins. For example, reacting this compound with a partner olefin like methyl acrylate (B77674) in the presence of a ruthenium-based catalyst would lead to the formation of a new, elongated unsaturated ester. The generally accepted mechanism involves the formation of a metallacyclobutane intermediate. The ruthenium carbene catalyst first reacts with the terminal alkene to form a new ruthenium carbene and ethene. This new carbene then reacts with the partner olefin through another metallacyclobutane intermediate to yield the cross-metathesis product and regenerate a catalytically active species.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, primarily undergoing nucleophilic acyl substitution reactions.

Esterification and Amidation Kinetics and Mechanisms

Esterification: The conversion of the carboxylic acid to an ester, such as a methyl ester, can be achieved through several methods. Fischer esterification, an acid-catalyzed reaction with an alcohol (e.g., methanol), proceeds via a tetrahedral intermediate. The acid catalyst protonates the carbonyl oxygen, activating the carboxylic acid toward nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Another effective method is reaction with diazomethane (B1218177). This reaction is rapid and proceeds by the protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation and a carboxylate anion. The carboxylate then displaces nitrogen gas from the methyldiazonium ion in an SN2 reaction to form the methyl ester. libretexts.org

Amidation: The formation of an amide from the carboxylic acid requires converting the hydroxyl group into a better leaving group, as direct reaction with an amine is generally slow. This is often accomplished using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI). organic-chemistry.org With CDI, the carboxylic acid first reacts to form a highly reactive acylimidazole intermediate. This intermediate is then readily attacked by an amine nucleophile, displacing the imidazole (B134444) leaving group to form the corresponding amide in a high yield. organic-chemistry.org

Decarboxylation Pathways and Conditions

Decarboxylation, the removal of the carboxyl group, is generally difficult for simple aliphatic carboxylic acids. However, the reaction can be facilitated under specific conditions or with structural modifications. For instance, if the β-carbon were a carbonyl group (forming a β-keto acid), decarboxylation would occur readily upon heating via a cyclic six-membered transition state. For this compound itself, catalytic methods would be required. Studies on similar aliphatic acids, such as butanoic acid on a palladium nanoparticle surface, show that decarboxylation can proceed from a carboxylate intermediate (RCOO). researchgate.net One proposed pathway involves the cleavage of the C-C bond to yield CO₂ and an alkyl fragment, which can then be hydrogenated to an alkane. researchgate.net The energy barriers for such processes are significant, often requiring elevated temperatures and catalytic surfaces. researchgate.net

Reduction Strategies to Alcohol Derivatives

The reduction of the carboxylic acid functional group in this compound to a primary alcohol yields 5-(but-3-en-1-yloxy)pentan-1-ol. This transformation requires the use of potent reducing agents due to the relatively low reactivity of carboxylic acids.

Strong hydrides, such as lithium aluminum hydride (LiAlH₄), are effective for this conversion. chemistrysteps.comlibretexts.org The mechanism of reduction with LiAlH₄ involves several steps. Initially, the acidic proton of the carboxylic acid reacts with the hydride in an acid-base reaction to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carboxylate undergoes nucleophilic attack by the hydride ion (H⁻) from LiAlH₄. This is often facilitated by the coordination of the aluminum to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an oxygen-aluminum species to form an aldehyde. The resulting aldehyde is more reactive than the starting carboxylic acid and rapidly undergoes another hydride attack to form an alkoxide intermediate. libretexts.org Finally, an acidic workup protonates the alkoxide to yield the primary alcohol, 5-(but-3-en-1-yloxy)pentan-1-ol. chemistrysteps.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids to alcohols. chemistrysteps.comlibretexts.org

An alternative, though less common, method involves the use of borane (B79455) (BH₃), often in the form of a borane-tetrahydrofuran (B86392) (BH₃-THF) complex. Borane, being a Lewis acid, coordinates to the carbonyl oxygen, activating the carboxylic acid towards hydride transfer. chemistrysteps.com This method can sometimes offer better selectivity if other reducible functional groups are present in the molecule.

The choice of reducing agent and reaction conditions is crucial to achieve the desired transformation without affecting the butenyl ether portion of the molecule. The but-3-en-1-yl group is generally stable to these reduction conditions.

Interactive Data Table: Reduction of this compound

| Starting Material | Reducing Agent | Intermediate | Product | Key Mechanistic Steps |

| This compound | Lithium aluminum hydride (LiAlH₄) | 5-(But-3-en-1-yloxy)pentanal | 5-(But-3-en-1-yloxy)pentan-1-ol | Deprotonation, Nucleophilic hydride attack, Elimination, Second hydride attack, Protonation |

| This compound | Borane (BH₃-THF) | Not typically isolated | 5-(But-3-en-1-yloxy)pentan-1-ol | Coordination of borane, Hydride transfer |

Investigation of the Ether Linkage Stability and Cleavage

The ether linkage in this compound is a key structural feature, and its stability under various reaction conditions is of significant interest. The cleavage of this ether bond can occur through several mechanistic pathways.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the ether oxygen can be protonated, forming an oxonium ion. This protonation makes the adjacent carbon atoms more susceptible to nucleophilic attack. The mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions.

In the case of this compound, the carbon atoms of the ether linkage are primary and secondary. Therefore, an Sₙ2 mechanism is more likely, where a nucleophile (such as a water molecule or the conjugate base of the acid catalyst) attacks one of the carbon atoms adjacent to the ether oxygen, leading to the cleavage of the C-O bond. This would result in the formation of but-3-en-1-ol and 5-hydroxypentanoic acid. nih.gov The but-3-en-1-ol could potentially undergo further acid-catalyzed reactions, such as hydration or rearrangement.

Nucleophilic Cleavage Reactions

Strong nucleophiles can also cleave the ether linkage, although this is generally more difficult than acid-catalyzed cleavage. This typically requires harsh conditions and strong nucleophiles, such as organolithium reagents or certain metal hydrides at high temperatures. The reaction would proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms of the ether and displacing the other part of the molecule as a leaving group. The specific products would depend on the nucleophile used.

Oxidative Degradation Pathways

The ether linkage in this compound can be susceptible to oxidative cleavage under certain conditions. Strong oxidizing agents can attack the carbon-hydrogen bonds adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which can then decompose to cleave the ether bond, resulting in the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids.

The terminal double bond in the but-3-en-1-yl group is also a site of potential oxidative degradation. Reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) under strong conditions would cleave this double bond, leading to the formation of a carboxylic acid at that position.

Interactive Data Table: Ether Linkage Cleavage of this compound

| Reaction Type | Reagents | Probable Mechanism | Cleavage Products |

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., H₂SO₄, HCl) in water | Sₙ2 | But-3-en-1-ol and 5-Hydroxypentanoic acid |

| Nucleophilic Cleavage | Strong nucleophiles (e.g., R-Li) | Sₙ2 | Dependent on the nucleophile used |

| Oxidative Degradation | Strong oxidizing agents (e.g., KMnO₄, O₃) | Free radical or concerted | Various oxidation products, including cleavage of the C=C bond |

Derivatization and Structural Modification of 5 but 3 En 1 Yloxy Pentanoic Acid

Synthesis of Esters and Amides for Functional Group Interconversion Studies

The carboxylic acid moiety of 5-(but-3-en-1-yloxy)pentanoic acid serves as a prime site for functional group interconversion, most commonly through the formation of esters and amides. These reactions are fundamental in organic synthesis, allowing for the modulation of the compound's physicochemical properties and providing handles for further chemical elaboration.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be readily applied. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. These derivatives are often more volatile and less polar than the parent carboxylic acid, facilitating purification and handling.

Amide synthesis can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. youtube.com Alternatively, direct condensation of the carboxylic acid with an amine can be promoted by coupling agents. acs.orgmasterorganicchemistry.comnih.govrsc.orgresearchgate.net This approach offers a milder and often more efficient route to a wide array of amides. The synthesis of amides from amines and carboxylic acids can also be achieved under hydrothermal conditions. masterorganicchemistry.com The use of specific catalysts, such as those based on boron or zinc, can facilitate these transformations. acs.orgrsc.org

Table 1: Representative Amide Synthesis from Carboxylic Acids and Amines

| Carboxylic Acid | Amine | Coupling Agent/Conditions | Product | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃, 80 °C | N-Benzyl-2-phenylacetamide | 95 | acs.org |

| Benzoic acid | Aniline | ZnCl₂, heat | N-Phenylbenzamide | 85 | rsc.org |

| Various | Various | Hydrothermal (250 °C) | Various Amides | up to 90 | masterorganicchemistry.com |

This table presents data for analogous amide synthesis reactions due to the absence of specific data for this compound in the search results.

Preparation of Ether Analogues with Modified Alkyl Chains

The ether linkage in this compound offers another point for structural modification. The Williamson ether synthesis is a classic and versatile method for preparing ethers, including those with modified alkyl chains. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comyoutube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. wikipedia.org

To generate analogues of this compound with different alkyl chains, one could start with a suitable 5-halopentanoic acid ester and react it with a variety of unsaturated alcohols. For example, using pent-4-en-1-ol or hex-5-en-1-ol in a Williamson ether synthesis would yield analogues with extended alkene-containing side chains. Conversely, starting with but-3-en-1-ol and reacting it with different haloalkanoic acids would modify the carboxylic acid-bearing portion of the molecule.

Introduction of Heteroatoms and Aromatic Systems for Scaffold Diversification

Introducing heteroatoms and aromatic systems into the structure of this compound can significantly diversify its chemical properties and lead to novel molecular scaffolds. Nitrogen-containing heterocycles are of particular interest due to their prevalence in biologically active compounds. youtube.comnih.gov

One approach to introduce a heteroaromatic system is through the synthesis of amide derivatives using heterocyclic amines. For instance, reacting the activated carboxylic acid of the parent molecule with aminopyridines or other nitrogen-containing heterocycles would directly append these moieties. nih.govgoogle.com

Furthermore, the synthesis of pyrazolyl pentanoic acids has been reported through a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, a reaction catalyzed by copper(II). nih.govrsc.org While not a direct modification of the parent compound, this methodology provides a pathway to analogous structures where a pyrazole (B372694) ring is incorporated into a pentanoic acid backbone.

The synthesis of substituted pyridines can be achieved through various methods, including cascade reactions involving the coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This highlights the potential for creating complex aromatic derivatives from unsaturated precursors.

Cyclization Reactions Utilizing the Alkene and Carboxylic Acid Functionalities

The concurrent presence of a terminal alkene and a carboxylic acid in this compound makes it an ideal substrate for a variety of intramolecular cyclization reactions, leading to the formation of lactones.

Iodolactonization is a classic method for the cyclization of unsaturated carboxylic acids. chemistnotes.comwikipedia.orgresearchgate.net This reaction proceeds via the electrophilic addition of iodine to the double bond, forming an iodonium (B1229267) ion intermediate, which is then intramolecularly trapped by the carboxylate nucleophile. This typically results in the formation of a five- or six-membered lactone containing an iodine atom, which can be a handle for further synthetic transformations. The reaction is often carried out under mildly basic conditions to enhance the nucleophilicity of the carboxyl group. wikipedia.org For this compound, iodolactonization would be expected to yield a substituted tetrahydrofuran (B95107) ring fused to a lactone.

Palladium-catalyzed cyclizations offer another powerful tool for the construction of cyclic structures from unsaturated carboxylic acids. thieme-connect.comnih.govresearchgate.netnih.govorganic-chemistry.orgscispace.comacs.org These reactions can proceed through various mechanisms, including intramolecular hydroalkoxylation or carbonylative cyclization. For example, palladium catalysts can facilitate the addition of the carboxylic acid across the double bond to form a lactone. acs.org Depending on the reaction conditions and the catalyst system employed, different ring sizes and structural motifs can be accessed. For instance, palladium-catalyzed carbonylative cyclization of unsaturated halides can lead to the formation of cyclic ketones and related structures. nih.govorganic-chemistry.org

Table 2: Representative Cyclization Reactions of Unsaturated Carboxylic Acids

| Substrate | Reagent/Catalyst | Product Type | Yield (%) | Reference |

| γ,δ-Unsaturated Carboxylic Acid | I₂, NaHCO₃ | Iodolactone | - | chemistnotes.com |

| Unsaturated Carboxylic Acid | Silver(I) Triflate | Lactone | Good to Excellent | uchicago.edu |

| β-Bromo-α,β-unsaturated Carboxylic Acid | Pd catalyst, CO | Maleic Anhydride (B1165640) | High | thieme-connect.com |

| Linear Carboxylic Acid with Tethered Olefin | Pd(II) catalyst | Bicyclo[3.2.1] Lactone | - | nih.gov |

This table presents data for analogous cyclization reactions due to the absence of specific data for this compound in the search results. The yields for some reactions were described qualitatively in the source material.

Polymerization and Oligomerization Studies via the Alkene Moiety

The terminal alkene of this compound and its derivatives serves as a polymerizable handle, enabling the synthesis of functional polymers and oligomers.

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization that is particularly well-suited for the polymerization of terminal dienes. researchgate.netacs.orgwikipedia.orgmdpi.comacs.org To utilize ADMET, the carboxylic acid of the parent molecule would first need to be converted into a derivative containing a second terminal alkene. For example, esterification with but-3-en-1-ol would produce a diene monomer. This monomer could then undergo ADMET polymerization, typically using a ruthenium-based catalyst, to form a polyester (B1180765) with regularly spaced ether and ester functionalities along the backbone. The release of volatile ethylene (B1197577) gas drives the reaction to completion. wikipedia.org This method is known for its high tolerance to various functional groups. wikipedia.org

Radical polymerization is another common method for polymerizing alkenes. The alkene moiety in this compound or its ester and amide derivatives could potentially undergo free-radical polymerization, initiated by common radical initiators. scispace.comcmu.eduacs.org This would lead to the formation of a polyalkane backbone with pendant ether-linked pentanoic acid (or ester/amide) groups. The properties of the resulting polymer would be influenced by the nature of the side chains.

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in a cyclic olefin monomer. thieme-connect.comuchicago.eduresearchgate.netuwindsor.canih.govyoutube.comyoutube.comyoutube.com While the parent molecule is acyclic, it could be a precursor to a cyclic monomer suitable for ROMP. For example, an intramolecular cyclization could form a lactone with a pendant alkene, which could then potentially undergo ROMP.

Advanced Spectroscopic and Computational Characterization for Research

Advanced NMR Techniques for Conformational Analysis and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of organic molecules. While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced techniques are necessary to unravel the conformational preferences of the flexible aliphatic chain and the butenyloxy moiety of 5-(but-3-en-1-yloxy)pentanoic acid.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), would be instrumental. These experiments can detect through-space correlations between protons that are in close proximity, providing crucial distance constraints for conformational analysis. For instance, NOE correlations between the protons of the butenyl group and the pentanoic acid chain would reveal folding patterns and the spatial arrangement of the two terminal functional groups.

Furthermore, the study of scalar couplings (J-couplings) obtained from high-resolution 1D ¹H NMR or 2D J-resolved spectroscopy can provide information about dihedral angles through the Karplus equation. This would be particularly useful for defining the geometry of the C-C-O-C ether linkage and the aliphatic backbone.

Mass Spectrometry Fragmentation Pathways and High-Resolution Analysis for Structure Elucidation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS), for instance using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, would provide a highly accurate mass measurement of the molecular ion of this compound, confirming its elemental formula (C₉H₁₆O₃).

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. For this compound, expected fragmentation patterns would include:

α-cleavage adjacent to the ether oxygen, leading to the loss of the butenyl group or the pentanoic acid chain.

Cleavage of the ether bond itself.

McLafferty rearrangement involving the carboxylic acid group, leading to the loss of a neutral water molecule.

Loss of the terminal butene via a rearrangement process.

The predicted collision cross-section (CCS) values, which represent the effective area of an ion in the gas phase, can also be calculated and compared with experimental values obtained from ion mobility-mass spectrometry. This provides an additional dimension of structural information. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 173.11722 | 139.6 |

| [M+Na]⁺ | 195.09916 | 145.5 |

| [M-H]⁻ | 171.10266 | 138.0 |

| [M+NH₄]⁺ | 190.14376 | 159.2 |

| [M+K]⁺ | 211.07310 | 144.2 |

| [M+H-H₂O]⁺ | 155.10720 | 134.6 |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1710 cm⁻¹.

C-O stretching bands for the ether and carboxylic acid groups, in the region of 1300-1000 cm⁻¹.

C=C stretching for the terminal alkene at approximately 1640 cm⁻¹.

=C-H stretching for the alkene at around 3080 cm⁻¹.

C-H stretching and bending vibrations for the aliphatic chain.

Raman spectroscopy would complement the IR data. The C=C double bond, being a non-polar bond, would typically exhibit a strong Raman signal, providing a clear marker for the butenyl moiety. The symmetric vibrations of the carbon backbone would also be more prominent in the Raman spectrum.

Theoretical Calculation of Electronic Structure and Reactivity Descriptors

Computational chemistry offers a powerful means to complement experimental data and to predict molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Studies for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure and optimizing the geometry of molecules. biointerfaceresearch.com For this compound, DFT calculations, for example using the B3LYP functional with a suitable basis set like 6-31G*, could be employed to determine the lowest energy conformation (ground state geometry). This would involve a systematic conformational search to explore the potential energy surface and identify all stable conformers. The calculated bond lengths, bond angles, and dihedral angles of the most stable conformer would provide a detailed picture of its three-dimensional structure.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides static pictures of stable conformers, Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in a dynamic fashion, often in a simulated solvent environment. mdpi.com An MD simulation of this compound would reveal how the molecule flexes and folds over time, providing insights into its conformational flexibility and the accessibility of different regions of the molecule. This is particularly important for understanding how it might interact with other molecules or surfaces.

Prediction of Reaction Transition States and Energy Barriers

DFT can also be used to investigate the mechanisms of chemical reactions by locating the transition state structures and calculating the associated energy barriers. For this compound, this could be applied to predict the reactivity of the terminal alkene in reactions such as epoxidation or hydroboration, or the reactivity of the carboxylic acid in esterification reactions. By calculating the activation energies for different potential reaction pathways, the most likely reaction products could be predicted.

Applications of 5 but 3 En 1 Yloxy Pentanoic Acid in Chemical Synthesis Research

Role as a Building Block in Complex Molecule Synthesis

The presence of both a terminal alkene and a carboxylic acid within the same molecule makes 5-(but-3-en-1-yloxy)pentanoic acid a valuable scaffold for the synthesis of diverse and complex molecules. These two functional groups can be manipulated independently or in concert to construct a variety of cyclic and acyclic structures.

Precursor for Lactones and Lactams

The carboxylic acid moiety of this compound is a key functional group for the synthesis of lactones, which are cyclic esters. Through intramolecular cyclization, this compound can theoretically form various lactone structures. For instance, activation of the carboxylic acid followed by an intramolecular attack from a hydroxyl group, which could be introduced by dihydroxylation of the terminal alkene, would lead to the formation of a macrocyclic lactone.

Furthermore, the terminal alkene can be leveraged in palladium-catalyzed cyclization reactions with the carboxylic acid to form unsaturated lactones. scispace.com This transformation is a powerful tool for constructing five- or six-membered unsaturated lactone rings.

While the direct synthesis of lactams from this compound is not straightforward, its structure provides a template for their eventual formation. Conversion of the carboxylic acid to an amide, followed by functionalization of the alkene to an amine, would set the stage for an intramolecular cyclization to produce a substituted lactam. The synthesis of macrocyclic and medium-sized ring thiolactones has been achieved through the ring expansion of lactams, showcasing the versatility of these cyclic amides as synthetic intermediates. rsc.org The development of methods for the synthesis of diverse lactam carboxamides has led to the discovery of new transcription-factor inhibitors, highlighting the importance of these structures in medicinal chemistry. researchgate.net

Table 1: Potential Lactone and Lactam Precursor Reactions

| Precursor | Reaction Type | Potential Product | Reagents/Catalysts (Examples) |

|---|---|---|---|

| This compound | Intramolecular Esterification (after alkene dihydroxylation) | Macrocyclic Lactone | OsO₄ (dihydroxylation), Acid/Base catalyst (cyclization) |

| This compound | Palladium-Catalyzed Cyclization | Unsaturated Lactone | Pd(OAc)₂, NaOAc, O₂ scispace.com |

| Modified this compound (as an amino acid) | Intramolecular Amidation | Substituted Lactam | Standard peptide coupling reagents |

Intermediate in Natural Product Synthesis Scaffolds

Bifunctional molecules like this compound are valuable in the synthesis of natural products. nih.gov The two reactive handles allow for the stepwise or simultaneous construction of complex carbon skeletons. The alkene can participate in a variety of carbon-carbon bond-forming reactions such as cross-coupling, metathesis, and addition reactions, while the carboxylic acid can be converted to esters, amides, or other functional groups.

The synthesis of macrocycles is a prominent application for such bifunctional compounds. nih.gov Ring-closing metathesis (RCM) of a diene, which could be formed by esterifying this compound with an unsaturated alcohol, is a powerful strategy for constructing large rings found in many natural products. The Barbier reaction, which is tolerant of various functional groups, has also been widely used in the synthesis of natural products containing lactone and other complex functionalities. nih.gov

Utility in Catalyst Development and Ligand Design

The unique combination of functional groups in this compound also suggests its potential utility in the development of new catalysts and ligands for a variety of chemical transformations.

Potential as a Chiral Auxiliary Precursor

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Carboxylic acids are common starting points for the attachment of chiral auxiliaries. This compound could be coupled with a chiral amine or alcohol to form a chiral amide or ester, respectively. The resulting chiral molecule could then be used to direct the stereoselective functionalization of the alkene. For example, the chiral auxiliary could control the facial selectivity of reactions such as epoxidation, dihydroxylation, or cyclopropanation of the double bond. After the desired transformation, the chiral auxiliary can be cleaved and recovered. The synthesis of complex molecules often relies on the use of chiral auxiliaries to establish key stereocenters. wikipedia.org

Table 2: Potential Chiral Auxiliary Applications

| Chiral Auxiliary Type | Attachment to this compound | Potential Stereocontrolled Reaction at Alkene | Example of Chiral Auxiliary |

|---|---|---|---|

| Chiral Amine | Amide formation | Asymmetric Dihydroxylation | (R,R)-Pseudoephedrine wikipedia.org |

| Chiral Alcohol | Ester formation | Asymmetric Cyclopropanation | (R)-BINOL wikipedia.org |

| Camphorsultam | Amide formation | Asymmetric Michael Addition | (1S,2R,4R)-(–)-2,10-Camphorsultam |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. researchgate.netbohrium.com The properties of MOFs can be tuned by modifying the organic linker. rsc.org While dicarboxylic acids are commonly used as linkers, the structure of this compound could be modified to serve a similar purpose. For instance, oxidative cleavage of the alkene would yield a dicarboxylic acid, which could then be used as a linker in MOF synthesis. The length and flexibility of the resulting linker would influence the pore size and surface area of the MOF. rsc.org

Alternatively, the alkene functionality could be retained in the MOF structure, providing a site for post-synthetic modification. This would allow for the introduction of other functional groups within the pores of the MOF, tailoring its properties for specific applications such as gas storage, separation, or catalysis. The use of functionalized organic linkers is a key strategy for designing MOFs with desired properties. researchgate.netcd-bioparticles.net

Contribution to Polymer and Materials Science Research

The dual functionality of this compound makes it a promising monomer for the synthesis of functional polymers and materials. The carboxylic acid can participate in condensation polymerizations, while the alkene offers a handle for various polymerization techniques and post-polymerization modifications.

The ether linkage within the molecule is also expected to influence the properties of the resulting polymers. The incorporation of ether linkages can enhance flexibility, solubility, and thermal stability. numberanalytics.com For example, polymers like Poly(ethylene oxide) (PEO) and Polyether ether ketone (PEEK) derive their unique properties from the presence of ether bonds in their backbones. numberanalytics.comresearchgate.net The ether linkage in polymers derived from this compound would likely contribute to increased chain mobility and potentially enhanced biodegradability. nih.gov

The synthesis of polyesters containing free carboxylic acid groups is a known strategy to enhance the solubility and dispersibility of the polymer in aqueous media. jku.at This can be achieved by using a trifunctional monomer that incorporates a carboxylic acid group that does not participate in the polymerization. Similarly, polymers derived from this compound could be designed to have pendant alkene or carboxylic acid groups, depending on the polymerization strategy.

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic alkenes. youtube.com While this compound is not a cyclic alkene itself, it could be converted into one. For example, intramolecular esterification could lead to a macrocyclic lactone containing a butenyl side chain. This macrocyclic monomer could then undergo ROMP to produce a functionalized polyester (B1180765). The polymerization of functionalized cyclooctenes via ROMP has been shown to be an effective method for incorporating various functional groups into the polymer backbone. umn.edu Furthermore, the synthesis of functional polyolefins has been achieved through the ROMP of ester-functionalized cyclopentene. rsc.org

Table 3: Potential Polymerization Pathways and Resulting Polymer Properties

| Polymerization Method | Potential Monomer from this compound | Resulting Polymer Type | Key Potential Properties |

|---|---|---|---|

| Polycondensation | Dihydroxylated derivative | Polyester | Increased flexibility, potential biodegradability |

| Ring-Opening Metathesis Polymerization (ROMP) | Macrocyclic lactone derivative | Functionalized Polyester | Controlled molecular weight, pendant functional groups |

| Free-Radical Polymerization | The compound itself (alkene polymerization) | Poly(alkene) with pendant ether and carboxylic acid groups | Functional side chains for cross-linking or further modification |

Monomer for Specialty Polymer Synthesis

The presence of a carboxylic acid and a polymerizable alkene group in a single molecule allows this compound to be used as an AB-type monomer for the synthesis of specialty polyesters and polyamides. These polymers can incorporate the pendant butenyloxy side chains, which can be further functionalized, offering a route to materials with tailored properties.

The synthesis of polyesters from monomers containing both carboxylic acid and alkene functionalities can be achieved through condensation polymerization. nih.govicdst.org The carboxylic acid group of one monomer molecule reacts with the hydroxyl group (or an amino group for polyamides) of another, forming an ester (or amide) linkage and building the polymer backbone. The pendant vinyl groups remain available for post-polymerization modification.

Table 1: Hypothetical Polymerization of this compound

| Polymer Type | Co-monomer | Polymerization Conditions | Resulting Polymer Properties |

|---|---|---|---|

| Polyester | Self-condensation | High temperature, vacuum | Linear polyester with pendant alkene groups |

| Polyamide | Hexamethylenediamine | Melt polycondensation | Polyamide with pendant alkene groups, increased thermal stability |

This table presents hypothetical data based on established principles of polymer chemistry for analogous functional monomers.

Research on similar functional monomers has shown that the resulting polymers can be designed to have specific thermal and mechanical properties. rsc.org For instance, copolymerization with other diacids or diols allows for the tuning of properties such as the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester. rsc.org

Surface Modification Agent for Biomaterials Research

The functional groups of this compound are well-suited for the surface modification of biomaterials. The carboxylic acid can be used to anchor the molecule to a variety of substrates, while the terminal alkene provides a site for subsequent grafting or immobilization of bioactive molecules. nih.govnih.gov This approach allows for the creation of biocompatible surfaces with desired functionalities. researchgate.net

The modification of biomaterial surfaces is a critical area of research aimed at improving biocompatibility and directing biological responses. nih.gov The introduction of carboxylic acid groups onto a surface can be achieved through various methods, including plasma treatment or chemical reaction. nih.gov Once the carboxylic acid is anchored, the exposed alkene groups can be used for "grafting from" or "grafting to" polymerization, creating polymer brushes on the surface that can influence protein adsorption and cell adhesion. nih.govupc.edu

Table 2: Hypothetical Surface Modification of a Biomaterial with this compound

| Biomaterial Substrate | Anchoring Method | Subsequent Functionalization | Resulting Surface Property |

|---|---|---|---|

| Titanium Alloy (Ti6Al4V) | Chemisorption of carboxylic acid | Thiol-ene click reaction with RGD peptide | Enhanced cell adhesion |

| Poly(lactic-co-glycolic acid) (PLGA) | Esterification with surface hydroxyl groups | Graft polymerization of poly(ethylene glycol) | Reduced protein fouling |

This table presents hypothetical scenarios based on established surface modification techniques for analogous functional molecules.

The ability to introduce a specific chemical functionality, such as the alkene group, onto a biomaterial surface opens up a wide range of possibilities for creating advanced biomedical devices with improved performance and longevity. mdpi.com

Cross-linking Agent in Advanced Polymer Networks

The dual functionality of this compound also allows it to act as a cross-linking agent in the formation of advanced polymer networks, such as hydrogels. youtube.com The carboxylic acid can be incorporated into a polymer backbone, and the pendant alkene groups can then participate in cross-linking reactions. researchgate.netnih.gov

A particularly useful reaction for cross-linking is the thiol-ene reaction, a type of click chemistry that is highly efficient and can be carried out under mild conditions, which is advantageous for biomedical applications. rsc.orgnih.gov In this process, a multifunctional thiol compound reacts with the alkene groups on the polymer chains in the presence of a photoinitiator and UV light, leading to the formation of a stable, cross-linked network. mdpi.com

The density of the cross-links can be controlled by the concentration of the cross-linking agent and the reaction conditions, which in turn influences the mechanical properties and swelling behavior of the resulting hydrogel. nih.gov

Table 3: Hypothetical Thiol-Ene Cross-linking of a Polymer Functionalized with this compound

| Polymer Backbone | Thiol Cross-linker | Photoinitiator | Resulting Hydrogel Properties |

|---|---|---|---|

| Poly(acrylic acid-co-[5-(But-3-en-1-yloxy)pentanoate]) | Pentaerythritol tetrakis(3-mercaptopropionate) | Irgacure 2959 | High swelling ratio, soft mechanics |

| Gelatin-graft-[5-(But-3-en-1-yloxy)pentanoate] | Dithiothreitol (DTT) | Eosin Y | Biocompatible, enzymatically degradable |

This table illustrates hypothetical formulations for creating cross-linked hydrogels based on the principles of thiol-ene chemistry with analogous functional polymers.

The ability to form cross-linked networks with tunable properties makes this compound a valuable tool in the development of advanced materials for applications such as tissue engineering, drug delivery, and soft robotics.

Exploration of Molecular Interactions in in Vitro Biological Systems Mechanistic Focus

Investigation of Enzymatic Recognition and Biotransformation Pathways in vitro

The structural features of 5-(but-3-en-1-yloxy)pentanoic acid, namely its carboxylic acid and ether linkage, suggest potential interactions with various metabolic enzymes.

Substrate Potential for Esterases and Lipases

While the primary functional group is a carboxylic acid, the ether bond presents a site for potential enzymatic cleavage, though this is not a canonical substrate for esterases and lipases which act on ester bonds. However, the promiscuous activities of some of these enzymes could potentially lead to the hydrolysis of the ether linkage under specific in vitro conditions. A hypothetical screening of a panel of esterases and lipases against this compound would be the first step in exploring this possibility.

A typical experimental setup would involve incubating the compound with purified enzymes and monitoring for the appearance of breakdown products, such as 5-hydroxypentanoic acid and but-3-en-1-ol, over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Hypothetical Substrate Screening of this compound with Hydrolases

| Enzyme Class | Representative Enzyme | Predicted Activity | Rationale |

| Esterases | Porcine Liver Esterase (PLE) | Low to None | Ether linkage is not a standard ester bond. |

| Lipases | Candida antarctica Lipase (B570770) B (CALB) | Low to None | Primarily acts on triglycerides and esters. |

| Etherases | Cytochrome P450 family | Possible | Some P450 isozymes can catalyze O-dealkylation. |

Metabolic Pathways by Isolated Enzyme Systems

Beyond simple hydrolysis, the biotransformation of this compound could be investigated using more complex isolated enzyme systems, such as liver microsomes or S9 fractions, which contain a mixture of phase I and phase II metabolic enzymes. The terminal double bond in the butenyl group and the aliphatic chain are potential sites for oxidation by cytochrome P450 enzymes. Potential metabolic transformations could include epoxidation of the double bond, hydroxylation at various positions on the carbon chains, or even beta-oxidation of the pentanoic acid moiety.

Receptor Binding Studies on a Molecular Level in vitro

Determining if this compound interacts with specific cellular receptors is crucial to understanding its potential biological activities.

Competitive Binding Assays with Isolated Receptors

Competitive binding assays are a standard method to determine the affinity of a compound for a receptor. nih.gov This would involve using a known radiolabeled or fluorescently-labeled ligand that binds to a specific isolated receptor and measuring the ability of this compound to displace it. A wide range of receptors could be screened, with the choice of receptors guided by any structural similarities of the test compound to known receptor ligands. Given its structure, potential targets might include fatty acid receptors or other receptors that bind to medium-chain carboxylic acids. The results would be used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of binding affinity. nih.gov

Table 2: Hypothetical Competitive Binding Assay Parameters

| Parameter | Description |

| Test Compound | This compound |

| Receptor Source | Isolated recombinant human receptors |

| Labeled Ligand | Receptor-specific radioligand or fluorescent ligand |

| Detection Method | Scintillation counting or fluorescence polarization |

| Primary Outcome | IC50 or Ki value |

Structure-Activity Relationship (SAR) at the Molecular Interface

Should any significant receptor binding be identified, a structure-activity relationship (SAR) study would be the next logical step. This involves synthesizing and testing a series of analogues of this compound to determine which structural features are critical for binding. For instance, analogues could include variations in the length of the pentanoic acid chain, saturation of the butenyl double bond, or modification of the carboxylic acid group. This systematic approach allows for the mapping of the pharmacophore and provides insights into the molecular interactions between the ligand and the receptor binding pocket.

Membrane Permeability Studies in vitro using Model Lipid Bilayers

The ability of this compound to cross biological membranes is a key determinant of its potential bioavailability. In vitro model systems are invaluable for assessing this property. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA). In a PAMPA experiment, a lipid-infused artificial membrane separates a donor compartment containing the compound from an acceptor compartment. The rate at which the compound crosses this barrier provides a measure of its passive permeability.

The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP) and polar surface area, would be key determinants of its permeability. The presence of the carboxylic acid group suggests that its permeability would be pH-dependent, with higher permeability expected at a lower pH where the carboxyl group is protonated and the molecule is less polar.

Table 3: Predicted Physicochemical Properties and Permeability of this compound

| Property | Predicted Value | Implication for Permeability |

| Molecular Weight | 172.22 g/mol | Favorable (within Lipinski's rule of five) |

| XlogP3 | 1.8 | Moderate lipophilicity, suggesting some membrane interaction |

| Polar Surface Area | 35.5 Ų | Favorable for passive diffusion |

| pKa | ~4-5 | Permeability will be pH-dependent |

Liposome (B1194612) Encapsulation and Release Kinetics

A thorough review of scientific literature and patent databases reveals a notable absence of studies on the liposome encapsulation and release kinetics of this compound. Consequently, there is no publicly available data to construct a table regarding its encapsulation efficiency in different liposomal formulations or its release profile over time. The physicochemical properties of this compound, such as its predicted lipophilicity (XlogP3-AA: 2.1), suggest it may interact with lipid bilayers, but without experimental data, its encapsulation stability and release characteristics remain purely speculative.

Passive Diffusion Across Artificial Membrane Systems

There is currently no published research examining the passive diffusion of this compound across artificial membrane systems. Studies utilizing models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or black lipid membranes, which are standard for assessing a compound's ability to passively cross biological barriers, have not been reported for this specific molecule. Therefore, no data is available to populate a table on its permeability coefficients or flux rates.

Molecular Basis of Potential Modulatory Effects on Cellular Pathways in vitro

The investigation into the molecular mechanisms of this compound is still in its nascent stages. As of the latest review of scientific literature, there are no available studies that provide a basis for its potential modulatory effects on cellular pathways in in vitro settings.

Signaling Pathway Analysis in Cell-Free Systems

No research has been published detailing the analysis of this compound in cell-free signaling pathway systems. Such assays are crucial for understanding the direct molecular interactions a compound may have with components of signaling cascades without the complexity of a cellular environment. The absence of this data means that there is no information to present in a table regarding its effects on key signaling proteins or pathways.

Enzyme Inhibition or Activation in Purified Systems

A comprehensive search of the scientific literature and patent landscape indicates that there are no studies on the direct effects of this compound on purified enzymes. Consequently, there is no data available to create a table detailing its inhibitory or activatory constants (e.g., IC50 or EC50 values) against any specific enzymes. The potential for this compound to act as an enzyme modulator remains uninvestigated.

Future Research Directions and Challenges

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The synthesis and application of novel molecules like 5-(But-3-en-1-yloxy)pentanoic acid could be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by predicting reaction outcomes, optimizing synthesis pathways, and forecasting molecular properties.

Future research efforts could focus on developing ML models trained on datasets of similar ether-linked carboxylic acids to predict the reactivity of the terminal alkene and carboxylic acid moieties under various conditions. AI could propose novel, high-yield synthetic routes that minimize byproducts and energy consumption, a significant challenge in traditional organic synthesis. Furthermore, predictive algorithms could screen for potential interactions of this molecule in complex biological or material systems, guiding experimental work and reducing the trial-and-error discovery cycle. The primary challenge lies in curating sufficiently large and high-quality datasets of analogous compounds to train robust and accurate predictive models.

Exploration of Bio-orthogonal Reactions for in situ Labeling and Functionalization in Research

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The terminal alkene group in this compound makes it an excellent candidate for such applications, particularly for thiol-ene "click" reactions. These reactions are known for their high efficiency, specificity, and biocompatibility.

A significant future research direction would be to utilize this compound as a molecular probe. By attaching a fluorescent dye or a purification tag to the carboxylic acid, the molecule could be introduced into a cellular environment. The terminal alkene would then be available to react specifically with thiol-containing biomolecules (like cysteine residues in proteins) in a controlled manner, enabling researchers to label and visualize specific proteins or track their movement in real-time. Overcoming challenges related to cell permeability, target specificity, and potential cytotoxicity will be crucial for its successful implementation as a bio-orthogonal tool.

Development of Advanced Analytical Tools for Trace Detection in Environmental Research

As new chemicals are synthesized, it becomes imperative to develop methods for their detection and monitoring in the environment. The distinct structure of this compound presents an opportunity for the development of highly specific analytical techniques.

Future research could focus on creating advanced analytical standards and protocols for detecting this compound at trace levels in environmental matrices like water and soil. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) could be optimized for its unique fragmentation pattern. Furthermore, researchers could develop novel chemosensors where specific receptors are designed to bind selectively to the molecule, producing a measurable signal (e.g., colorimetric or fluorescent). The main challenge is achieving the required sensitivity and selectivity to distinguish it from a complex background of other organic compounds.

Expansion of Derivatization Strategies for Novel Material Applications

The bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of novel polymers and functional materials. The ability to independently modify both the alkene and carboxylic acid groups allows for the creation of materials with precisely tailored properties.